![molecular formula C15H24ClNO3 B4020118 2-(diethylamino)ethyl (3-methylphenoxy)acetate hydrochloride](/img/structure/B4020118.png)
2-(diethylamino)ethyl (3-methylphenoxy)acetate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(diethylamino)ethyl (3-methylphenoxy)acetate hydrochloride” often involves multi-step chemical processes, including reactions like the Williamson ether synthesis, esterification, and the use of hydrochloride salts to form the final compound. For instance, the preparation of related ester derivatives and ethers typically encompasses reactions with specific reagents under controlled conditions to introduce the desired functional groups (Gioiello et al., 2009).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods such as Fourier Transform Infra-Red (FT-IR), Fourier Transform Raman (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy are pivotal in determining the molecular structure of chemical compounds. These techniques provide detailed insights into the arrangement of atoms within a molecule and the geometry of the molecular structure. For example, studies have utilized these methods to elucidate the structure of thioamide derivatives, offering insights into their conformation and intramolecular interactions (Prasanth et al., 2015).
Chemical Reactions and Properties
The chemical behavior of “2-(diethylamino)ethyl (3-methylphenoxy)acetate hydrochloride” can be inferred from related compounds, which participate in various chemical reactions, including etherification, esterification, and reactions with other organic and inorganic compounds. These reactions are influenced by the compound’s functional groups, leading to the formation of new chemical entities with distinct properties (Magano et al., 2006).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for understanding a compound's behavior in different environments. Techniques like crystallography and spectroscopy are used to study these properties. Research on similar compounds provides valuable data on how molecular structure influences physical properties (Ostrowska et al., 2015).
Chemical Properties Analysis
The chemical properties of “2-(diethylamino)ethyl (3-methylphenoxy)acetate hydrochloride,” such as reactivity, stability, and chemical interactions, can be analyzed through experimental and theoretical studies. Investigations into related compounds' reactivity patterns, stability under various conditions, and interactions with other chemicals provide insights into their chemical behavior and potential applications (Albayrak & Frank, 2010).
Safety and Hazards
properties
IUPAC Name |
2-(diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)9-10-18-15(17)12-19-14-8-6-7-13(3)11-14;/h6-8,11H,4-5,9-10,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRPAFAVIIHRIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)COC1=CC=CC(=C1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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